Heptanone, 1-(acetyloxy)-

Description

1-(Acetyloxy)-2-butanone (CAS 1575-57-1), also referred to as 2-Butanone, 1-(acetyloxy)- or 1-Acetoxy-2-butanone, is an aliphatic ketone ester with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol . Key properties include:

- Topological Polar Surface Area (TPSA): 43.40 Ų (indicative of moderate polarity).

- LogP values: XlogP = 0.30, AlogP = 0.53 (suggesting mild hydrophobicity).

- Hydrogen-bonding: 3 acceptors and 0 donors, with 3 rotatable bonds contributing to conformational flexibility . This compound is synthesized via acetylation of 1-hydroxy-2-butanone, forming an ester linkage that enhances stability and reactivity compared to its hydroxyl precursor.

Properties

CAS No. |

112365-69-2 |

|---|---|

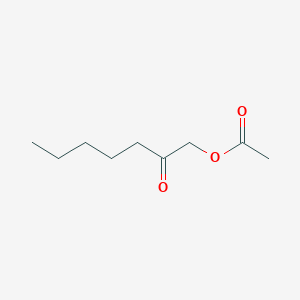

Molecular Formula |

C9H16O3 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

2-oxoheptyl acetate |

InChI |

InChI=1S/C9H16O3/c1-3-4-5-6-9(11)7-12-8(2)10/h3-7H2,1-2H3 |

InChI Key |

IUAHNAHRGIIROY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)COC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptanone, 1-(acetyloxy)- can be synthesized through several methods:

Oxidation of Heptanol: The most common method involves the oxidation of heptanol, a primary alcohol, using oxidizing agents such as potassium permanganate or chromium trioxide.

Friedel-Crafts Acylation: Another method includes the Friedel-Crafts acylation of benzene with propionyl chloride, followed by Clemmensen reduction.

Condensation Reactions: The condensation of butyraldehyde with ethyl magnesium bromide, followed by oxidation, can also yield Heptanone, 1-(acetyloxy)-.

Industrial Production Methods

Industrial production of Heptanone, 1-(acetyloxy)- typically involves large-scale oxidation processes, where heptanol is oxidized in the presence of catalysts to achieve high yields. The use of continuous flow reactors and advanced catalytic systems ensures efficient production with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Heptanone, 1-(acetyloxy)- undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert it back to heptanol or other alcohol derivatives.

Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted ketones and alcohols.

Scientific Research Applications

Heptanone, 1-(acetyloxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Heptanone, 1-(acetyloxy)- involves its interaction with molecular targets such as enzymes and receptors. It can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The acetyloxy group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Aromatic Acetophenone Derivatives

Examples from Handbook of Hydroxyacetophenones ():

1-[2-(Acetyloxy)-6-hydroxyphenyl]ethanone (CAS 26674-05-5): Molecular formula: C₁₀H₁₀O₄. Molecular weight: 194.19 g/mol. Structure: Aromatic ring with acetyloxy and hydroxyl groups at positions 2 and 6, respectively. Synthesis: Prepared by acylation of 2,6-dihydroxyacetophenone .

1-[3-(Acetyloxy)-2-hydroxyphenyl]ethanone (CAS 144224-87-3): Molecular formula: C₁₀H₁₀O₄. Structure: Acetyloxy and hydroxyl groups at positions 3 and 2 on the aromatic ring.

Comparison Table: Aliphatic vs. Aromatic Acetoxy Ketones

Estimated TPSA for aromatic derivatives includes contributions from hydroxyl and ketone groups.

*Higher XlogP in aromatic compounds due to hydrophobic benzene rings.

Key Differences:

- Polarity: The aromatic derivatives exhibit higher TPSA due to additional hydroxyl groups, enhancing solubility in polar solvents.

- Hydrophobicity: The benzene ring in aromatic compounds increases logP, favoring lipid membrane permeability.

- Synthesis: Aliphatic derivatives like 1-(Acetyloxy)-2-butanone are synthesized via straightforward acetylation, while aromatic analogs require regioselective acylation of dihydroxyacetophenones .

Steroidal Acetyloxy Compounds

Examples from Pharmacopeial Forum ():

- 51-[3a-(Acetyloxy)-17b-hydroxy-2b-(morpholin-4-yl)-5a-androstan-16b-yl]-1-(prop-2-enyl)pyrrolidinium : A steroidal compound with acetyloxy and morpholinyl groups.

- 81-[17b-(Acetyloxy)-3a-hydroxy-2b-(pyrrolidin-1-yl)-5a-androstan-16b-yl]-1-(prop-2-enyl)pyrrolidinium : Features acetyloxy and pyrrolidinyl substituents.

Comparison Points:

- Complexity: Steroidal derivatives have larger molecular weights (>500 g/mol) and rigid fused-ring systems, contrasting with the linear aliphatic structure of 1-(Acetyloxy)-2-butanone.

- Functional Groups: Steroidal compounds often include nitrogen-containing groups (e.g., morpholinyl), which influence bioavailability and receptor interactions.

Fluorinated Heptanone Derivatives

Examples from Pharos Project ():

- [691358-66-4] 1-(9H-Fluoren-2-yl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-1-heptanone O-[(nonafluorobutyl)sulfonyl]oxime: A heavily fluorinated heptanone with sulfonyloxime groups.

Comparison Points:

- Fluorination: Fluorine atoms drastically alter physicochemical properties (e.g., increased stability, electronegativity) compared to non-fluorinated 1-(Acetyloxy)-2-butanone.

- Applications: Fluorinated compounds are often used in materials science or pharmaceuticals, whereas aliphatic acetoxy ketones may serve as intermediates in organic synthesis.

Notes on Discrepancies

The term “Heptanone, 1-(acetyloxy)-” in the query may stem from a nomenclature error. Available evidence pertains to 1-(Acetyloxy)-2-butanone (C₆H₁₀O₃), an aliphatic compound with four carbon atoms in the main chain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.